Product packaging for Fmoc-D-Tyr(3,5-Br2)-Oh(Cat. No.:CAS No. 204693-22-1)

Fmoc-D-Tyr(3,5-Br2)-Oh

Cat. No.: B1463937
CAS No.: 204693-22-1
M. Wt: 561.2 g/mol
InChI Key: DGAVNNURVZYVLW-OAQYLSRUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Modified Amino Acids in Peptide Science

The incorporation of modified amino acids is a cornerstone of modern peptide chemistry, enabling the development of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. chemimpex.comscbt.com Modifications can be made to the amino acid side chain, the peptide backbone, or the N- and C-termini. scbt.comrsc.org These alterations can profoundly influence a peptide's conformation, stability, and biological activity. scbt.com For instance, modifying the side chain can introduce new reactive handles for conjugation, alter receptor binding affinity, or enhance resistance to enzymatic degradation. chemimpex.com The use of non-proteinogenic amino acids allows for the construction of peptides with novel three-dimensional structures, leading to new biological functions. scbt.com

Role of D-Amino Acids in Peptide Research and Drug Development

In nature, proteins are almost exclusively composed of L-amino acids. The incorporation of their mirror images, D-amino acids, into synthetic peptides is a powerful strategy in drug development. vulcanchem.comsemanticscholar.org Peptides containing D-amino acids are significantly more resistant to proteolysis by endogenous enzymes, which readily degrade L-peptides. vulcanchem.comsemanticscholar.org This increased stability enhances the in vivo half-life of peptide-based drugs. semanticscholar.org

Overview of Halogenated Tyrosine Derivatives in Advanced Biomolecular Constructs

Halogenation of amino acid side chains, particularly on aromatic residues like tyrosine, is another critical modification in peptide design. The introduction of halogen atoms, such as bromine, at specific positions on the tyrosine ring significantly alters the residue's physicochemical properties. nih.gov This modification can increase the hydrophobicity and steric bulk of the side chain. chemimpex.com

The dibromination of the tyrosine ring, as seen in 3,5-dibromotyrosine (B3032813), can influence intermolecular interactions. vulcanchem.com The bromine atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the stability of peptide structures and their binding to biological targets. rsc.org Research has shown that the presence of 3,5-dibromotyrosine can be used to study and influence peptide dimerization and self-assembly. rsc.orgsemanticscholar.org For example, it has been used as a fluorescence quencher to quantify the dimerization of peptides within synthetic membranes. semanticscholar.org Moreover, halogenation can affect the acidity of the tyrosine's phenolic hydroxyl group, which can be crucial for its role in molecular recognition and catalysis. nih.gov The incorporation of 3,5-dibromotyrosine has been explored in opioid peptides like Leu-Enkephalin, where modifications to the tyrosine residue can significantly impact receptor interaction and stability. vulcanchem.com

Interactive Table 2: Comparison of Unmodified and Modified Tyrosine Residues

FeatureL-TyrosineD-Tyrosine3,5-Dibromo-L-Tyrosine
Chirality L-configurationD-configurationL-configuration
Proteolytic Stability LowHighLow (can be enhanced if D-isomer)
Key Interactions Hydrogen bonding, pi-stackingSimilar to L-form, but different stereochemistryHalogen bonding, altered hydrophobicity
Primary Use Natural protein synthesisEnhance peptide stabilityModulate binding and structure

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H19Br2NO5 B1463937 Fmoc-D-Tyr(3,5-Br2)-Oh CAS No. 204693-22-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-3-(3,5-dibromo-4-hydroxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19Br2NO5/c25-19-9-13(10-20(26)22(19)28)11-21(23(29)30)27-24(31)32-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,18,21,28H,11-12H2,(H,27,31)(H,29,30)/t21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGAVNNURVZYVLW-OAQYLSRUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=C(C(=C4)Br)O)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19Br2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Strategies in Fmoc Solid Phase Peptide Synthesis Spps Utilizing Fmoc D Tyr 3,5 Br2 Oh

Optimization of Coupling Reactions with Fmoc-D-Tyr(3,5-Br2)-Oh

The successful incorporation of this compound hinges on achieving high-efficiency coupling reactions. The dibromo substitution on the tyrosine ring introduces significant steric hindrance and electronic effects that can impede the standard coupling protocols used for canonical amino acids.

Investigation of Coupling Reagents and Additives

The choice of coupling reagent is critical for activating the sterically hindered and electronically deactivated carboxyl group of this compound. Standard carbodiimide (B86325) reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) may exhibit sluggish kinetics. nih.gov More potent activating agents, such as phosphonium (B103445) and aminium salts, are generally preferred. peptide.comluxembourg-bio.com

Reagents like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) have demonstrated superior performance. peptide.comsigmaaldrich.com HATU, in particular, is often favored for difficult couplings due to the anchimeric assistance provided by the pyridine (B92270) nitrogen in the resulting active ester, which accelerates the reaction. sigmaaldrich.com

The use of additives is crucial to suppress potential side reactions, most notably racemization, and to enhance coupling efficiency. 1-Hydroxybenzotriazole (HOBt) and its more reactive analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), are commonly used. nih.gov HOAt is particularly effective in maintaining the chiral integrity of the activated amino acid and accelerating the coupling rate. sigmaaldrich.com Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) has emerged as an excellent alternative, offering high reactivity while minimizing side reactions. sigmaaldrich.com

For optimal results, a combination of a potent coupling reagent and an appropriate additive is recommended.

Table 1: Comparison of Coupling Reagents for this compound Incorporation

Coupling Reagent Class Additive Key Advantages Considerations
HBTU Aminium Salt HOBt / Oxyma Widely used, efficient for many sequences. peptide.com Can cause guanidinylation of the free N-terminus if used in excess. sigmaaldrich.com
HATU Aminium Salt HOAt / Oxyma Highly reactive, excellent for sterically hindered couplings, low racemization. peptide.comsigmaaldrich.com More expensive than HBTU. sigmaaldrich.com
PyBOP Phosphonium Salt HOBt / Oxyma Effective for difficult couplings, generates OBt active esters. nih.gov Does not cause guanidinylation.

| DIC | Carbodiimide | HOBt / Oxyma | Economical, but generally slower for hindered amino acids. nih.gov | Requires an additive to suppress racemization. |

Kinetic Studies of Coupling Efficiency for Brominated D-Tyrosine

The incorporation of this compound is kinetically challenging compared to its non-brominated counterpart, Fmoc-D-Tyr-OH. Two primary factors contribute to its reduced reactivity:

Steric Hindrance: The bulky bromine atoms ortho to the phenolic hydroxyl group and meta to the amino acid side chain create a sterically crowded environment around the carboxyl group, impeding the approach of the incoming nucleophile (the N-terminal amine of the growing peptide chain). cem.com

Electronic Effects: The strong electron-withdrawing nature of the bromine atoms decreases the nucleophilicity of the carboxylate anion after deprotonation. This electronic deactivation makes the carboxyl group less reactive towards the formation of the active ester intermediate by the coupling reagent.

Kinetic monitoring of the coupling reaction, often performed using a qualitative Kaiser test or chloranil (B122849) test, is essential to ensure the reaction proceeds to completion. iris-biotech.de For hindered residues like this compound, extended coupling times (e.g., 1-2 hours) or double coupling cycles are frequently necessary. The use of microwave-assisted SPPS can also significantly accelerate the coupling of sterically hindered amino acids by driving reactions to completion more quickly and efficiently. cem.com

Evaluation of Fmoc Deprotection Conditions in the Presence of Brominated Residues

Standard Fmoc deprotection is achieved using a 20% solution of piperidine (B6355638) in N,N-dimethylformamide (DMF). iris-biotech.de However, the electron-withdrawing effect of the bromine atoms on the tyrosine ring can influence the lability of the Fmoc group. While typically not a major impediment, in sequences prone to aggregation or containing other "difficult" residues, the efficiency of deprotection should be carefully monitored.

In cases of incomplete or slow Fmoc removal, alternative deprotection strategies may be employed. Using a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) at a low concentration (e.g., 2% in DMF) can be effective. peptide.comnih.gov DBU removes the Fmoc group much faster than piperidine. peptide.com However, DBU does not scavenge the dibenzofulvene byproduct, so a small amount of piperidine is often included in the cocktail. peptide.com It is important to note that DBU is a harsher reagent and can promote side reactions like aspartimide formation if Asp residues are present in the sequence. peptide.com

Table 2: Fmoc Deprotection Reagents

Reagent Standard Concentration Reaction Time Advantages Disadvantages
Piperidine 20% in DMF 2 x 5-10 min Standard, reliable, scavenges dibenzofulvene. iris-biotech.de Can be slow for difficult sequences.
DBU 2% in DMF (often with 2% piperidine) 2 x 2-5 min Much faster than piperidine, effective for hindered residues. peptide.comnih.gov Does not scavenge dibenzofulvene alone, can catalyze side reactions (e.g., aspartimide formation). peptide.com

| 4-Methylpiperidine | 20% in DMF | 2 x 5-10 min | Similar efficiency to piperidine, not a controlled substance. iris-biotech.deresearchgate.net | Offers few chemical advantages over piperidine. |

Resin Selection and Cleavage Strategies for Peptides Containing this compound

The choice of solid support (resin) depends on whether a C-terminal acid or amide is desired. Standard polystyrene-based resins such as Wang resin (for peptide acids) or Rink Amide resin (for peptide amides) are generally compatible with this compound.

The final cleavage of the peptide from the resin and the removal of side-chain protecting groups is a critical step that requires a carefully formulated "cleavage cocktail." The primary reagent for cleavage is trifluoroacetic acid (TFA). wpmucdn.com During this process, reactive carbocations are generated from the cleavage of side-chain protecting groups (e.g., t-butyl) and the resin linker. wpmucdn.com These cations can re-attach to electron-rich residues like tyrosine.

Although the bromine atoms deactivate the tyrosine ring to some extent, it remains susceptible to alkylation. Therefore, a cocktail of scavengers must be added to the TFA to trap these reactive species. wpmucdn.comthermofisher.com A standard and effective cocktail for peptides containing tyrosine is "Reagent K". peptide.com

Table 3: Common TFA Cleavage Cocktails

Reagent Name Composition Application Notes
Standard (95% TFA) 95% TFA, 2.5% Water, 2.5% Triisopropylsilane (TIS) Suitable for simple peptides without sensitive residues like Cys, Met, or Trp. iris-biotech.de
Reagent K 82.5% TFA, 5% Phenol (B47542), 5% Water, 5% Thioanisole (B89551), 2.5% 1,2-Ethanedithiol (B43112) (EDT) A robust, general-purpose cocktail effective for peptides containing Tyr, Trp, Cys, and Met. peptide.com

| Reagent B | 88% TFA, 5% Phenol, 5% Water, 2% TIS | A good general cocktail, but less effective at protecting Cys and Met compared to Reagent K. wpmucdn.comiris-biotech.de |

Triisopropylsilane (TIS) is a highly effective scavenger for trapping carbocations. iris-biotech.de Water is also added to act as a scavenger and to hydrolyze any remaining TFA esters. wpmucdn.com For peptides also containing other sensitive residues like methionine or tryptophan, additional scavengers such as 1,2-ethanedithiol (EDT) or thioanisole are necessary to prevent oxidation and other side reactions. peptide.comiris-biotech.de

Mitigation of Side Reactions During SPPS with this compound Incorporation

The primary side reaction of concern during the coupling of this compound is racemization. The bulky and electron-withdrawing nature of the dibrominated side chain can increase the susceptibility of the activated carboxyl group to epimerization. This is particularly true if the activation is prolonged or if a strong base is used in excess.

To mitigate racemization:

Use Uronium/Aminium or Phosphonium Reagents: Reagents like HATU and PyBOP, when used with additives like HOAt or Oxyma, form active esters that are highly reactive yet less prone to racemization compared to other activation methods. sigmaaldrich.com

Avoid Excess Base: The tertiary amine base (e.g., N,N-Diisopropylethylamine, DIPEA) used during coupling should be used judiciously, typically at a concentration sufficient to ensure the N-terminal amine of the peptide-resin is deprotonated without being in large excess.

Minimize Pre-activation Time: The time between activation of the amino acid and its addition to the resin should be kept to a minimum to reduce the window for potential racemization.

During final cleavage, the main side reaction is alkylation of the tyrosine ring by carbocations generated from protecting groups. As discussed in section 3.3, this is effectively prevented by using an optimized cleavage cocktail containing a sufficient concentration and variety of scavengers, such as TIS and water. wpmucdn.comiris-biotech.de

Application in Combinatorial Peptide Library Synthesis

This compound is a valuable building block for the synthesis of combinatorial peptide libraries aimed at drug discovery and structure-activity relationship (SAR) studies. nih.govnih.gov Incorporating this non-canonical amino acid introduces unique structural and chemical properties into the peptide sequence.

The bromine atoms serve multiple purposes in a library context:

Structural Probes: The bulky and hydrophobic nature of the bromine atoms can be used to probe steric and hydrophobic interactions within a binding pocket of a target protein.

Halogen Bonding: The bromine atoms can participate in halogen bonding, a non-covalent interaction that can contribute to enhanced binding affinity and specificity.

Metabolic Stability: The D-configuration of the amino acid, combined with the modification of the aromatic ring, can increase the peptide's resistance to proteolytic degradation, improving its pharmacokinetic profile.

Chemical Handles: The bromine atoms can potentially serve as handles for post-synthesis modification via cross-coupling reactions, further diversifying the library.

By systematically replacing native tyrosine or phenylalanine residues with this compound in a peptide library, researchers can rapidly generate SAR data to identify key residues for binding and to optimize lead compounds for improved potency and stability. frontiersin.orgrsc.org

Chemical Transformations and Derivatization of Peptides Containing Fmoc D Tyr 3,5 Br2 Oh

Post-Synthetic Modifications and Functionalization of Brominated Tyrosine Residues

The electron-rich phenol (B47542) side chain of tyrosine is a versatile site for chemical modification, and the introduction of bromine atoms further enhances its reactivity for various post-synthetic modifications. nih.gov These modifications can be used to fine-tune the properties of peptides, such as their stability and pharmacokinetic profiles. nih.gov

One common modification is further halogenation. Photochemical methods using an ultra-short pulse laser at 193 nm in the presence of a halide salt can achieve mono- and di-bromination of tyrosine residues in a controlled manner, avoiding harsh oxidants and metal catalysts. rsc.org

Beyond halogenation, the brominated tyrosine residue can undergo various chemical reactions. For instance, oxidative dearomatization under metal-free conditions can convert a tyrosine residue into 4-amino phenylalanine or 4-amino-3-methoxy phenylalanine in a one-pot reaction with good yields and regioselectivity. rsc.org Additionally, oxidative cleavage of the peptide bond at the C-terminal side of tyrosine can be achieved using N-bromosuccinimide (NBS), which proceeds through oxidative bromination of the phenol ring. rsc.org Electrochemical oxidation of the tyrosine phenol group can also lead to selective peptide bond cleavage at the C-terminal side. nih.gov

The table below summarizes various post-synthetic modifications applicable to tyrosine residues, which can be adapted for brominated tyrosine.

Modification TypeReagents/MethodOutcomeReference
Photochemical Bromination 193 nm laser, halide saltMono- and di-bromination of Tyr rsc.org
Oxidative Dearomatization Metal-free conditionsConversion to 4-amino phenylalanine derivatives rsc.org
Peptide Bond Cleavage N-bromosuccinimide (NBS)Cleavage at the C-terminal of Tyr rsc.org
Electrochemical Cleavage Electrochemical oxidationSelective cleavage of the C-terminal amide bond nih.gov
Nitration 5-methyl-1,4-dinitroimidazole (DNIm)Light-controlled chemoselective 3-nitration nih.gov

Halogen-Bonding Interactions in Peptide Structures and Their Chemical Exploitation

A halogen bond is a noncovalent interaction between an electron-poor region of a halogen atom and an electron donor. acs.org This interaction is directional and its strength can be tuned by changing the halogen, with the order being F ≪ Cl < Br < I. acs.org Halogen bonding has been successfully utilized in various fields, including crystal engineering, supramolecular chemistry, and medicinal chemistry. acs.org

In peptide and protein engineering, halogen bonds are being explored as a tool to modulate conformation and stability. acs.org Studies have shown that a chlorine-centered halogen bond can provide conformational stabilization to a β-hairpin foldamer, comparable to a hydrogen bond. acs.orgnih.gov However, research has indicated that forming a bromine-centered halogen bond can be more challenging due to the larger size of the bromine atom, which may require alterations in the peptide's side chain orientation at an energetic cost. acs.org

The exploitation of halogen bonding in peptide design can lead to enhanced stability of folded conformations. nih.gov For example, the introduction of a halogen bond donor can increase the molar fraction of a folded β-hairpin conformation. acs.org The ability to rationally incorporate halogen bonds into peptide structures opens up possibilities for modulating protein-protein interactions and for the rational design of drugs. nih.gov

The table below outlines key aspects of halogen bonding in peptide structures.

FeatureDescriptionSignificanceReference
Nature of Interaction Noncovalent interaction between an electrophilic halogen and a nucleophile.Can be used as an alternative to hydrogen bonding for structural stabilization. acs.org
Strength and Tunability Strength depends on the halogen (F < Cl < Br < I).Allows for fine-tuning of interaction strength in peptide design. acs.org
Conformational Stabilization Can stabilize secondary structures like β-hairpins.Offers a tool for engineering peptide and protein folding. acs.orgnih.gov
Challenges with Bromine Larger size of bromine can create steric hindrance, making favorable bond formation difficult.Requires careful design of the peptide backbone and side-chain orientations. acs.org

Isotopic Labeling Strategies via Brominated Tyrosine (e.g., Radiobromination)

Isotopic labeling of peptides is a crucial technique for quantitative proteomics, protein structural analysis, and in vivo imaging. proteogenix.science Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly incorporated into peptides to create "heavy" versions that can be distinguished from their "light" counterparts by mass spectrometry. proteogenix.science

The presence of bromine on the tyrosine ring of Fmoc-D-Tyr(3,5-Br2)-Oh provides a unique avenue for isotopic labeling, particularly through radiobromination. Radiobrominated analogs of tyrosine have been developed as potential tracers for positron emission tomography (PET) imaging. nih.gov For instance, radiobrominated 6-bromo-m-tyrosine (B39048) (6-BMT) has been shown to be taken up by the brain, suggesting its potential use for studying dopamine (B1211576) turnover. nih.gov

The general strategy for isotopic labeling involves the synthesis of peptides using amino acids that have been enriched with a stable or radioactive isotope. proteogenix.science For radiobromination, a common precursor is treated with a radioactive bromine isotope. While direct radiobromination of peptides containing Tyr(3,5-Br2) is a possibility, a more common approach involves the synthesis of the radiobrominated tyrosine analog first, which is then incorporated into the peptide during solid-phase peptide synthesis (SPPS).

The following table details different isotopic labeling approaches relevant to peptides.

Labeling StrategyIsotope(s)ApplicationKey FeaturesReference
Stable Isotope Labeling ²H, ¹³C, ¹⁵NQuantitative proteomics, NMR studiesChemically identical to unlabeled peptides, differ only in mass. proteogenix.science
Radiobromination Bromine Radioisotopes (e.g., ⁷⁶Br, ⁷⁷Br)PET imagingAllows for non-invasive in vivo tracking of peptides. nih.gov
Radiofluorination ¹⁸FPET imaging¹⁸F has favorable properties for high-resolution PET images. nih.gov
Radioiodination ¹²³I, ¹²⁵ISPECT/PET imagingReadily achievable via electrophilic aromatic substitution. nih.gov

Applications of Fmoc D Tyr 3,5 Br2 Oh in Biomolecular Research

Design and Synthesis of Modified Peptides for Therapeutic and Diagnostic Applications

The incorporation of Fmoc-D-Tyr(3,5-Br2)-Oh into peptide sequences offers significant advantages in the design of peptides for both therapeutic and diagnostic purposes. The presence of the D-amino acid drastically enhances the peptide's stability against enzymatic degradation by proteases, which are naturally programmed to recognize L-amino acids. This increased resistance to proteolysis prolongs the in-vivo half-life of peptide-based drugs, a critical factor for their therapeutic efficacy.

The dibromination of the tyrosine side chain introduces several beneficial physicochemical properties. The bromine atoms increase the hydrophobicity of the amino acid, which can influence how the peptide interacts with biological membranes or hydrophobic pockets of target proteins. chemimpex.com This modification can be strategically employed to enhance the binding affinity and selectivity of a peptide for its intended receptor. For instance, in the development of peptide-based diagnostics, the unique mass and isotopic signature of the two bromine atoms can be exploited for detection and quantification purposes.

The Fmoc protecting group is instrumental in the solid-phase peptide synthesis (SPPS) of these modified peptides. It allows for the stepwise and controlled addition of amino acids to a growing peptide chain, ensuring the precise sequence and incorporation of the modified residue at the desired position.

Table 1: Impact of Modifications in this compound on Peptide Properties

ModificationProperty ConferredTherapeutic/Diagnostic Relevance
D-Amino Acid Increased proteolytic stabilityEnhanced in-vivo half-life of peptide drugs
3,5-Dibromination Increased hydrophobicity, altered electronic properties, unique mass signatureImproved receptor binding, potential for enhanced potency, utility in diagnostic probes
Fmoc Group Facilitates controlled incorporation during SPPSEnables precise synthesis of custom-designed peptides

Probing Protein-Protein Interactions with Halogenated Amino Acids

Protein-protein interactions (PPIs) are fundamental to virtually all cellular processes, and understanding their intricacies is a key focus of biomedical research. Halogenated amino acids, such as 3,5-dibromo-D-tyrosine, serve as valuable probes for studying these interactions. The introduction of bromine atoms onto the tyrosine ring can significantly influence non-covalent interactions that govern PPIs.

Furthermore, the bulky bromine atoms can act as steric probes, helping to map the topology of a binding pocket. A recent study demonstrated that the halogenation of tyrosine can perturb the large-scale self-organization of proteins, highlighting the profound impact of this modification on protein assembly and dynamics. nih.gov This perturbation can provide insights into the conformational changes that occur upon binding and the structural requirements for a stable interaction.

Investigation of Enzyme Substrate Specificity (e.g., Protein Tyrosine Phosphatases, Tyrosinase)

This compound is a valuable tool for investigating the substrate specificity of enzymes, particularly those that act on tyrosine residues, such as protein tyrosine phosphatases (PTPs) and tyrosinase.

Protein Tyrosine Phosphatases (PTPs): PTPs are a family of enzymes that catalyze the dephosphorylation of phosphotyrosine residues, playing a crucial role in cellular signaling. ebi.ac.uk The development of selective PTP inhibitors is a major goal in drug discovery for various diseases, including cancer and diabetes. rsc.org Bromophenol derivatives have been shown to act as inhibitors of PTP1B, a key therapeutic target. chemimpex.com By incorporating 3,5-dibromo-D-tyrosine into a peptide substrate, researchers can probe the active site of PTPs to understand how the enzyme accommodates modified residues. The altered steric and electronic properties of the brominated tyrosine can affect the binding affinity and the rate of dephosphorylation, providing insights into the structural and chemical features that govern substrate recognition and catalysis. nih.govnih.gov

Tyrosinase: Tyrosinase is a copper-containing enzyme that catalyzes the hydroxylation of monophenols to diphenols and the oxidation of o-diphenols to o-quinones, key steps in melanin (B1238610) biosynthesis. rsc.org The substrate specificity of tyrosinase is of great interest in the development of inhibitors for hyperpigmentation disorders. Studies have shown that tyrosinase can act on a variety of tyrosine analogs. nih.gov The presence of the bulky and electron-withdrawing bromine atoms in 3,5-dibromo-D-tyrosine can significantly alter its interaction with the tyrosinase active site, potentially acting as a slow substrate or a competitive inhibitor. mdpi.com By studying the kinetics of tyrosinase with peptides containing this modified amino acid, researchers can gain a deeper understanding of the enzyme's substrate requirements and design more effective inhibitors.

Development of Biochemical Probes for Structural Biology Studies

In the field of structural biology, particularly X-ray crystallography, determining the three-dimensional structure of a protein requires solving the "phase problem." One common method to achieve this is through the use of heavy-atom derivatives. libretexts.org The bromine atoms in this compound make it an excellent candidate for this purpose.

By incorporating 3,5-dibromo-D-tyrosine into a protein, either through peptide synthesis and ligation or through protein expression using an expanded genetic code, the heavy bromine atoms can serve as anomalous scatterers of X-rays. ebi.ac.uk The significant change in the diffraction pattern caused by these heavy atoms allows for the determination of the initial phases of the diffraction data, which is a crucial step in solving the protein's structure. This approach is particularly valuable for proteins that are difficult to crystallize or for which no homologous structures are available for molecular replacement. The precise placement of the brominated tyrosine within the peptide or protein provides a known reference point for phasing the diffraction data, ultimately leading to the elucidation of the protein's atomic-level structure.

Table 2: Properties of Bromine Relevant to Structural Biology

PropertyValue/CharacteristicSignificance in X-ray Crystallography
Atomic Number 35High electron density, leading to significant X-ray scattering
Anomalous Scattering Exhibits a significant anomalous signal at commonly used X-ray wavelengthsEnables phase determination through single- or multiple-wavelength anomalous diffraction (SAD/MAD)
Covalent Incorporation Can be stably incorporated into the peptide backboneProvides a fixed and localized source of anomalous signal

Role in Conformational Studies of Complex Peptide Architectures (e.g., Lantibiotics)

The conformational analysis of complex peptide architectures, such as the antimicrobial peptides known as lantibiotics, is crucial for understanding their mechanism of action. Lantibiotics are characterized by their unique polycyclic structures containing thioether cross-links. mdpi.comacs.org The introduction of halogenated amino acids, including 3,5-dibromotyrosine (B3032813), can serve as a powerful spectroscopic probe in these studies.

Halogenation can influence the conformational preferences of a peptide by altering local steric and electronic environments. mdpi.com In the context of antimicrobial peptides, which often exert their function at the cell membrane, the increased hydrophobicity of a brominated tyrosine can affect how the peptide partitions into and orients within the lipid bilayer. bohrium.comnih.gov These conformational changes can be monitored using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. The bromine atoms can also serve as heavy-atom labels for X-ray crystallography, as discussed previously, to provide high-resolution structural information. While direct studies incorporating this compound into lantibiotics are not yet widely reported, the principles established from studies on other halogenated antimicrobial peptides suggest its potential as a valuable tool for elucidating the structure-activity relationships of these complex molecules. acs.orgku.dk

Contribution to Proteomics Research through Peptide Derivatization

In the field of proteomics, which involves the large-scale study of proteins, mass spectrometry is a cornerstone technology. acs.org The derivatization of peptides prior to mass spectrometric analysis can enhance their detection and facilitate their quantification. researchgate.net The unique isotopic signature of bromine makes this compound a promising reagent for peptide derivatization in proteomics research.

Bromine has two stable isotopes, 79Br and 81Br, which occur in nearly equal abundance. When a peptide is derivatized with a 3,5-dibromotyrosine residue, it will exhibit a characteristic isotopic pattern in the mass spectrum, with a distinctive "doublet of doublets" signal. This unique signature can be used to readily identify and quantify the derivatized peptide, even in complex biological mixtures. nih.gov This approach can be particularly useful in quantitative proteomics strategies, such as isotope-coded affinity tags (ICAT), where different isotopic forms of a derivatization reagent are used to label proteins from different samples, allowing for their relative quantification by mass spectrometry. The introduction of the dibrominated tyrosine provides a clear and unambiguous signal for the labeled peptides. nih.gov

Exploration in the Context of Peptidomimetics and Non-Natural Peptide Scaffolds

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved pharmacological properties, such as enhanced stability, bioavailability, and receptor selectivity. researchgate.netunifi.it The incorporation of non-natural amino acids like 3,5-dibromo-D-tyrosine is a key strategy in the design of peptidomimetics and novel peptide scaffolds. nih.gov

The D-configuration of the amino acid provides inherent resistance to proteolysis, a common limitation of natural peptide-based drugs. The dibrominated aromatic side chain offers several avenues for optimization. The increased hydrophobicity can enhance membrane permeability, while the potential for halogen bonding can be exploited to fine-tune the binding affinity and selectivity for a specific biological target. researchgate.net By systematically incorporating this compound into peptide sequences, researchers can explore the structure-activity relationships of these peptidomimetics, leading to the development of more potent and effective therapeutic agents. nih.gov The rigid and well-defined structure of the dibrominated tyrosine can also be used to constrain the conformation of the peptide backbone, forcing it to adopt a specific three-dimensional shape that is optimal for receptor binding.

Mechanistic Insights into the Biological and Chemical Roles of Brominated Tyrosine in Peptides

Influence of Bromine Substitution on Peptide Reactivity and Stability

The substitution of hydrogen with bromine atoms at the 3 and 5 positions of the tyrosine phenyl ring significantly alters the electronic and steric properties of the amino acid, which in turn affects the reactivity and stability of the resulting peptide. The bulky bromine atoms can introduce steric hindrance, which may influence the kinetics of peptide coupling reactions during synthesis. For instance, the increased steric bulk around the phenolic hydroxyl group can modulate its acidity and nucleophilicity.

Furthermore, the presence of bromine atoms can enhance the metabolic stability of peptides. nih.gov Natural peptides are often susceptible to degradation by proteases, limiting their therapeutic potential. The introduction of unnatural amino acids, including halogenated versions, can render the peptide less recognizable to these enzymes, thereby increasing its in vivo half-life. nih.gov

One of the most significant contributions of bromine substitution is the potential for halogen bonding. researchgate.net A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (Lewis acid), interacting with a Lewis base such as a carbonyl oxygen or a nitrogen atom. researchgate.netmedchem-ippas.eu This interaction is directional and can be comparable in strength to a moderate hydrogen bond. medchem-ippas.eu The formation of intramolecular or intermolecular halogen bonds can help to stabilize specific peptide conformations and mediate interactions with biological targets. researchgate.net Research has indicated that halogenation can also fill void spaces within a protein's core, further enhancing stability. researchgate.net

The table below summarizes the key influences of 3,5-dibromination on tyrosine within a peptide context.

Property AffectedInfluence of 3,5-DibrominationMechanistic Rationale
Chemical Reactivity May alter coupling kinetics during synthesis.Increased steric hindrance from bulky bromine atoms.
Metabolic Stability Generally increased.Reduced recognition by proteolytic enzymes.
Conformational Stability Can be enhanced.Formation of stabilizing intramolecular halogen bonds.
Hydrophobicity Increased.The nonpolar nature of bromine atoms increases lipophilicity.

Stereochemical Considerations of D-Tyrosine Analogues in Biological Systems

The stereochemistry of amino acids is a critical determinant of the structure and function of peptides and proteins. While L-amino acids are the canonical building blocks of proteins in most organisms, the incorporation of D-amino acids, such as D-tyrosine and its analogues, has significant biological implications. researchgate.net Peptides containing D-amino acids are generally more resistant to degradation by proteases, which are stereospecific for L-amino acid substrates. nih.govnih.gov This enhanced stability is a key reason for their use in the design of therapeutic peptides with longer biological half-lives. nih.gov

The presence of a D-amino acid can dramatically alter the secondary structure of a peptide. For example, a D-amino acid can disrupt or induce turns in a peptide backbone, leading to unique three-dimensional conformations that would be inaccessible with only L-amino acids. nih.gov These distinct conformations can lead to altered or novel biological activities, as the shape of a peptide is crucial for its interaction with receptors and other biomolecules. nih.govnih.gov

In the context of Fmoc-D-Tyr(3,5-Br2)-OH, the combination of the D-configuration and dibromination offers a dual strategy for modulating peptide properties. The D-isomer provides inherent resistance to proteolysis, while the bromine atoms can introduce new binding interactions and further refine the peptide's conformation. The two enantiomers of a chiral drug, which includes peptides with D-amino acids, should be considered as two distinct drugs, as they can have very different biological and pharmacological properties. nih.gov

Stereochemical FeatureImplication in Biological Systems
D-Amino Acid Configuration Increased resistance to proteolytic degradation. nih.govnih.gov
Altered Peptide Backbone Can induce unique secondary structures (e.g., turns). nih.gov
Modified Biological Activity Unique 3D conformation can lead to different receptor interactions. nih.govnih.gov

Impact of Halogenation on Recognition and Binding Events in Receptor-Ligand Systems

Computational and experimental studies have demonstrated that strategically placing halogen atoms on a ligand can lead to a significant improvement in biological activity. nih.govnih.gov For instance, the substitution of a hydrogen with a bromine atom in certain ligands has been shown to improve binding affinities by up to 10-fold. nih.gov Identifying "hot spots" for halogen bonding within a receptor's binding site is becoming a valuable strategy in drug design and lead optimization. nih.gov

Beyond halogen bonding, the increased hydrophobicity imparted by bromine atoms can also influence binding. Halogenation can enhance the partitioning of a peptide into the lipid environment of cell membranes, potentially facilitating its interaction with membrane-bound receptors. nih.gov The table below presents data from a study on 5-HT2B receptor ligands, illustrating the effect of halogen substitution on binding affinity.

CompoundSubstitutionFold Improvement in Binding Affinity
Parent Compound None1x
Fluorinated Analogue FluorineNo effect
Chlorinated Analogue Chlorine8x
Brominated Analogue Bromine10x

Data adapted from a study on 5-HT2B receptor ligands, demonstrating the significant improvement in binding affinity with chlorine and bromine substitution. nih.gov

Advanced Analytical and Spectroscopic Characterization of Fmoc D Tyr 3,5 Br2 Oh and Its Peptide Conjugates

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of Fmoc-protected amino acids and synthetic peptides. mtoz-biolabs.com It is primarily used to assess the purity of the Fmoc-D-Tyr(3,5-Br2)-Oh reagent and to monitor the progress of solid-phase peptide synthesis (SPPS) during coupling and deprotection steps. chromatographyonline.com

Reverse-Phase HPLC (RP-HPLC) is the most common mode used for this purpose. mtoz-biolabs.com The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (typically C8 or C18 alkyl chains bonded to silica) and a polar mobile phase. mtoz-biolabs.com The high hydrophobicity conferred by the Fmoc group and the dibrominated phenyl ring results in strong retention of this compound on reverse-phase columns.

For purity analysis, a gradient elution is typically employed, starting with a high concentration of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid) and gradually increasing the concentration of an organic solvent (e.g., acetonitrile (B52724) with 0.1% trifluoroacetic acid). phenomenex.com The TFA acts as an ion-pairing agent to improve peak shape. helixchrom.com Detection is commonly performed using a UV-Vis detector, as the Fmoc group and the aromatic tyrosine ring are strong chromophores, typically monitored at wavelengths between 210 and 280 nm. nih.gov

During peptide synthesis, HPLC can be used to monitor the completion of the coupling reaction by analyzing a small, cleaved portion of the resin-bound peptide to ensure the disappearance of the free N-terminal amine. It is also crucial for analyzing the final crude peptide product after cleavage from the resin, allowing for the optimization of purification protocols.

Table 1: Illustrative RP-HPLC Conditions for Purity Analysis of this compound This table presents a typical set of starting parameters for method development. Actual conditions may vary based on the specific instrument and column used.

ParameterCondition
Column C18, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 265 nm
Column Temperature 30 °C
Injection Volume 10 µL

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Identity and Peptide Sequence Verification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a robust method for confirming the molecular identity of this compound and verifying the sequence of peptides containing this modified residue. helixchrom.comnih.gov

Following chromatographic separation as described in the HPLC section, the eluent is directed into the mass spectrometer source, typically an electrospray ionization (ESI) source. ESI generates charged molecular ions [M+H]⁺ or [M-H]⁻ from the analyte molecules with minimal fragmentation. For this compound, high-resolution mass spectrometry can confirm its elemental composition by providing a highly accurate mass measurement. The isotopic pattern is particularly informative due to the presence of two bromine atoms; natural bromine consists of two isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), which creates a characteristic isotopic distribution pattern (a 1:2:1 ratio for dibrominated compounds) that serves as a definitive signature for the presence of two bromine atoms in the molecule.

When analyzing peptides containing a D-Tyr(3,5-Br2) residue, LC-MS is used to confirm the correct mass of the full-length synthetic peptide. Furthermore, tandem mass spectrometry (MS/MS) is employed for sequence verification. mdpi.com In an MS/MS experiment, the parent ion of the peptide is isolated and fragmented through collision-induced dissociation (CID). This process predominantly cleaves the peptide bonds, generating a series of b- and y-ions. The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue. The presence of a D-Tyr(3,5-Br2) residue will be indicated by a mass shift of 337.9 Da (the residue mass of dibromotyrosine) in the fragment ion series, confirming its incorporation at the correct position within the peptide sequence.

Table 2: Expected Mass Spectrometry Data for this compound Calculated values are based on the most abundant isotopes.

ParameterExpected ValueRationale
Molecular Formula C₂₄H₁₉Br₂NO₅-
Monoisotopic Mass 562.9629 uCalculated for C₂₄H₁₉⁷⁹Br₂NO₅
[M+H]⁺ (ESI-MS) m/z 563.9707Protonated molecular ion
[M-H]⁻ (ESI-MS) m/z 561.9551Deprotonated molecular ion
Isotopic Pattern 1:2:1 ratio for M, M+2, M+4Characteristic of a dibrominated compound due to ⁷⁹Br and ⁸¹Br isotopes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of this compound and for the conformational analysis of peptides containing this residue. nih.gov

For the small molecule itself, ¹H and ¹³C NMR spectra provide unambiguous confirmation of its chemical structure. The ¹H NMR spectrum would show characteristic signals for the Fmoc group (typically in the 7.2-7.8 ppm range), the alpha-proton and beta-protons of the tyrosine backbone, and the two remaining aromatic protons on the dibrominated ring, which would appear as singlets due to their isolated positions. nih.gov

In the context of a peptide, NMR becomes a tool for studying three-dimensional structure and dynamics in solution. ias.ac.inspringernature.com The incorporation of D-Tyr(3,5-Br2) can significantly influence the peptide's conformational preferences. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to assign all proton resonances and to derive structural constraints. researchgate.net NOESY is particularly crucial, as it detects through-space interactions between protons that are close to each other (typically < 5 Å), providing distance restraints that are used to calculate a family of 3D structures consistent with the experimental data. ias.ac.in The unique chemical shifts of the D-Tyr(3,5-Br2) residue's aromatic protons can also serve as sensitive probes for monitoring local environmental changes and intermolecular interactions. mdpi.com

Table 3: Predicted ¹H NMR Chemical Shifts (δ) for this compound Values are estimates in ppm relative to TMS in a solvent like DMSO-d₆. Actual shifts can vary.

Proton GroupPredicted Chemical Shift (ppm)MultiplicityRationale
Aromatic (Phenyl) ~7.5SingletThe two aromatic protons are chemically equivalent and have no adjacent protons for coupling.
Fmoc Aromatic 7.2 - 7.8MultipletsComplex signals characteristic of the fluorenyl group's eight protons.
Fmoc CH & CH₂ 4.1 - 4.3MultipletsSignals corresponding to the aliphatic protons of the Fmoc group.
α-CH ~4.0MultipletAlpha-proton of the amino acid backbone, coupled to the beta-protons.
β-CH₂ ~2.9 - 3.1MultipletDiastereotopic beta-protons, coupled to the alpha-proton.
OH (Phenolic) ~9.8Broad SingletAcidic proton of the hydroxyl group.
OH (Carboxylic) ~12.5Broad SingletHighly deshielded proton of the carboxylic acid.

Other Spectroscopic Techniques for Investigating Bromine's Influence on Electronic Properties

The introduction of two heavy, electron-withdrawing bromine atoms onto the tyrosine phenolic ring significantly alters its electronic properties, which can be investigated using various spectroscopic techniques such as UV-Vis absorption and fluorescence spectroscopy.

The parent amino acid tyrosine exhibits a characteristic UV absorption maximum around 274 nm, attributed to the π→π* transition of the phenol (B47542) chromophore. The bromine substituents are expected to cause a bathochromic (red) shift in the absorption maximum. This shift occurs because the bromine atoms, while electron-withdrawing through induction, can donate lone-pair electrons into the aromatic π-system through resonance, altering the energy levels of the molecular orbitals.

Tyrosine is also naturally fluorescent, with an emission maximum around 305 nm when excited at ~275 nm. The presence of heavy atoms like bromine is known to cause fluorescence quenching through the "heavy atom effect." This phenomenon enhances the rate of intersystem crossing from the excited singlet state to the triplet state, thereby decreasing the fluorescence quantum yield. nih.gov This quenching effect can be a useful property; for instance, a peptide containing D-Tyr(3,5-Br2) could be used in fluorescence resonance energy transfer (FRET) studies as a non-fluorescent acceptor or to probe changes in its local environment that might restore some fluorescence. The altered redox potential of the brominated phenol ring, making it easier to oxidize than native tyrosine, can also be studied using techniques like cyclic voltammetry. nih.gov

Table 4: Comparison of Spectroscopic Properties: Tyrosine vs. 3,5-Dibromotyrosine (B3032813) This table illustrates the expected influence of bromination on the electronic properties.

PropertyL-Tyrosine3,5-Dibromo-L-tyrosine (Expected)Rationale for Change
UV λₘₐₓ (pH 7) ~274 nm> 274 nm (e.g., ~283 nm)Bathochromic shift due to halogen substitution on the aromatic ring.
Molar Absorptivity (ε) ~1,400 M⁻¹cm⁻¹IncreasedHalogen substitution often increases the molar absorptivity.
Fluorescence Emission λₘₐₓ ~305 nm~305 nmThe emission wavelength may not shift significantly.
Fluorescence Quantum Yield ~0.14Significantly < 0.14Quenching due to the heavy atom effect of bromine.
Redox Potential HigherLowerElectron-withdrawing bromine atoms facilitate oxidation of the phenol ring.

Emerging Research Directions and Future Prospects of Fmoc D Tyr 3,5 Br2 Oh in Chemical Biology and Medicinal Chemistry

Rational Design of Peptides with Enhanced Biological Activity and Stability

The incorporation of Fmoc-D-Tyr(3,5-Br2)-Oh into peptide sequences is a strategic approach to enhance their biological activity and stability. The D-amino acid configuration provides inherent resistance to proteolytic degradation by endogenous enzymes, which typically recognize L-amino acids, thereby prolonging the in vivo half-life of peptide-based drugs.

Research has shown that halogenation of aromatic residues like tyrosine can increase the hydrophobicity of the side chain. This enhanced lipophilicity can improve the ability of peptides to cross cellular membranes, a significant hurdle in the development of peptide therapeutics. The bromine atoms can also participate in halogen bonding, a non-covalent interaction that can contribute to the stability of peptide structures and their binding to biological targets.

Table 1: Physicochemical Properties and Their Influence on Peptide Design

Property Influence on Peptide Design
D-Amino Acid Configuration Increased resistance to enzymatic degradation, leading to a longer in vivo half-life.
Dibromination of Tyrosine Ring Alters electronic and steric properties, potentially enhancing receptor binding affinity and bioactivity. chemimpex.com
Increased Hydrophobicity May improve the ability of peptides to cross cell membranes.

| Halogen Bonding Potential | Can contribute to the stability of peptide structures and their binding to biological targets. |

Development of Novel Bioconjugation Strategies

While the tyrosine residue itself offers avenues for bioconjugation, the presence of bromine atoms in this compound opens up possibilities for novel and selective bioconjugation strategies. Although less common than modifications targeting cysteine or lysine (B10760008), tyrosine bioconjugation is an emerging field with significant potential. nih.govrsc.org The unique reactivity of the tyrosine side chain, particularly its phenolic hydroxyl group, can be exploited for specific chemical modifications.

The bromine atoms on the tyrosine ring can serve as handles for transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira couplings. This would allow for the site-specific attachment of a wide array of functional groups, including fluorescent probes, imaging agents, or cytotoxic payloads for the development of antibody-drug conjugates (ADCs). This approach offers a high degree of control over the conjugation site, leading to more homogeneous and well-defined bioconjugates compared to traditional methods that target the more abundant lysine residues.

Furthermore, the altered electronic properties of the dibrominated tyrosine may influence its reactivity in established tyrosine-based ligation methods, such as those employing diazodicarboxamide derivatives (e.g., PTAD). nih.gov Research in this area could lead to the development of orthogonal bioconjugation strategies, allowing for the multi-functionalization of peptides and proteins.

Contributions to Drug Discovery Efforts Beyond Traditional Peptide Therapeutics

The unique properties of this compound are contributing to drug discovery efforts that extend beyond conventional peptide drugs. The incorporation of this modified amino acid can be a key step in the development of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved pharmacological properties.

The enhanced stability and defined conformations imparted by 3,5-dibromo-D-tyrosine can guide the design of small molecule drugs that mimic the bioactive conformation of a peptide. By understanding how this residue influences the peptide's interaction with its target, medicinal chemists can design non-peptidic scaffolds that present key pharmacophoric elements in the correct spatial orientation.

Moreover, peptides containing 3,5-dibromo-D-tyrosine can be used as tools to probe biological systems. For instance, they can serve as high-affinity ligands for receptor purification and characterization, or as starting points for the development of diagnostic agents. The bromine atoms can also be replaced with radioisotopes of bromine (e.g., ⁷⁶Br) for use in positron emission tomography (PET) imaging, enabling the non-invasive visualization of biological processes in vivo. nih.gov

Applications in Advanced Materials Science and Nanobiotechnology

The self-assembly properties of peptides are being increasingly harnessed to create novel biomaterials and nanostructures. The incorporation of this compound can significantly influence these self-assembly processes, leading to the formation of well-defined nanotubes, nanofibers, and hydrogels with unique properties. The increased hydrophobicity and potential for halogen bonding introduced by the dibrominated tyrosine can drive the self-organization of peptides into ordered supramolecular structures.

These peptide-based nanomaterials have a wide range of potential applications in areas such as tissue engineering, drug delivery, and biosensing. mdpi.comnih.gov For example, peptide hydrogels containing this compound could be designed for the controlled release of therapeutic agents, with the enhanced stability of the peptide component ensuring a prolonged release profile.

In the field of nanobiotechnology, peptides containing this modified amino acid can be used to functionalize the surface of nanoparticles, imparting specific biological recognition capabilities. nih.gov The robust nature of these peptides would ensure the stability of the functionalized nanoparticles in biological environments. The unique spectroscopic signature of the dibrominated tyrosine could also be exploited for the characterization of these hybrid nanomaterials. mdpi.com

Trends in Automated Peptide Synthesis and High-Throughput Screening of Brominated Peptides

The advancements in automated peptide synthesis have made the incorporation of modified amino acids like this compound a routine process. americanpeptidesociety.orgcreative-peptides.comiris-biotech.de Modern automated synthesizers can handle the specific coupling conditions that may be required for sterically hindered amino acids, ensuring efficient and reliable synthesis of peptides containing 3,5-dibromo-D-tyrosine. americanpeptidesociety.org The ability to perform parallel synthesis allows for the rapid generation of peptide libraries, which is crucial for high-throughput screening applications. americanpeptidesociety.org

High-throughput screening (HTS) techniques are essential for the discovery of new bioactive peptides. creative-peptides.com The development of HTS assays for peptides containing brominated tyrosine residues is an active area of research. These assays can be used to screen large libraries of peptides for their binding affinity to specific targets or for their biological activity in cellular models. creative-peptides.comresearchgate.net The unique properties of the brominated tyrosine, such as its potential for fluorescence quenching, could be exploited in the design of novel HTS assays. The combination of automated synthesis and HTS enables the rapid identification and optimization of lead peptide candidates for therapeutic or diagnostic applications.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Fmoc-D-tyrosine(3,5-dibromo)-OH
⁷⁶Br

Q & A

Q. What are the critical handling and storage protocols for Fmoc-D-Tyr(3,5-Br₂)-OH to ensure chemical stability?

Fmoc-D-Tyr(3,5-Br₂)-OH is sensitive to light, moisture, and elevated temperatures. For short-term use (1 month), store at -20°C in airtight, light-protected containers. Long-term stability requires storage at -80°C under inert gas (e.g., argon) to prevent oxidation of the bromine substituents and Fmoc group degradation. Prior to use, equilibrate the compound to room temperature in a desiccator to avoid condensation .

Q. Which solvents and conditions are optimal for dissolving Fmoc-D-Tyr(3,5-Br₂)-OH in solid-phase peptide synthesis (SPPS)?

The compound exhibits limited solubility in aqueous buffers but dissolves readily in polar aprotic solvents:

  • DMSO : Up to 100 mg/mL (170.73 mM) with sonication.
  • DMF/DCM mixtures : 1:1 ratio for resin swelling and efficient coupling.
  • Acetic acid : For acidic deprotection steps.
    Pre-warm solvents to 37°C and sonicate for 10 minutes to achieve homogeneity. Avoid using THF or ethers due to poor solvation .

Q. How does the bromination of tyrosine at positions 3 and 5 influence its reactivity in peptide elongation?

The 3,5-dibromo substitution increases steric hindrance, potentially slowing coupling kinetics. To optimize:

  • Use 2–4 equivalents of activating agents (e.g., HBTU or DIC/Oxyma) for 1–2 hours.
  • Monitor coupling efficiency via Kaiser or chloranil tests.
  • Adjust reaction pH to 8–9 to enhance nucleophilicity of the amino group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported solubility data for Fmoc-D-Tyr(3,5-Br₂)-OH across different solvent systems?

Discrepancies often arise from variations in solvent purity, temperature, and sonication protocols. To validate solubility:

Prepare a standardized stock solution (e.g., 100 mM in DMSO).

Dilute into target solvents (DMF, NMP, or DCM) and quantify undissolved material via gravimetric analysis.

Use dynamic light scattering (DLS) to detect aggregates.
Document solvent lot numbers and storage conditions to ensure reproducibility .

Q. What analytical techniques are recommended to assess the impact of brominated tyrosine on peptide secondary structure?

  • Circular Dichroism (CD) : Compare spectra of peptides with brominated vs. non-brominated tyrosine to detect changes in α-helix or β-sheet content.
  • NMR Spectroscopy : Analyze NOE correlations to map steric effects of bromine on side-chain packing.
  • Molecular Dynamics (MD) Simulations : Model bromine’s van der Waals interactions with adjacent residues .

Q. How can researchers mitigate oxidative degradation of the bromine substituents during prolonged peptide synthesis?

  • Additive Screening : Include 0.1% w/v ascorbic acid or 1 mM EDTA in coupling buffers to scavenge free radicals.
  • Inert Atmosphere : Conduct reactions under nitrogen or argon.
  • Post-Synthesis Analysis : Use LC-MS to monitor bromine loss (mass shift of -79.9 Da per Br atom) and adjust protocols iteratively .

Methodological Guidelines

Q. Table 1: Key Physicochemical Properties of Fmoc-D-Tyr(3,5-Br₂)-OH

PropertyValueSource
Molecular Weight561.23 g/mol
Solubility in DMSO100 mg/mL (170.73 mM)
Storage Temperature (Long-term)-80°C (under argon)
HPLC Purity Threshold>98% (λ = 220 nm)

Q. Table 2: Troubleshooting Low Coupling Efficiency

IssueSolutionReference
Incomplete Fmoc DeprotectionUse 20% piperidine in DMF (2 × 5 min) with agitation.
Poor SolubilityPre-activate amino acid with 0.1 M HOBt in DMF.
Side ReactionsAdd 1% DIEA to neutralize acidic byproducts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-D-Tyr(3,5-Br2)-Oh
Reactant of Route 2
Reactant of Route 2
Fmoc-D-Tyr(3,5-Br2)-Oh

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.